Chemical structure of 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde
Chemical structure of 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde
An In-Depth Technical Guide to 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde
Abstract: This technical guide provides a comprehensive overview of 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde, a novel pyridine derivative with significant potential in medicinal chemistry and materials science. Although direct experimental data for this specific molecule is not extensively published, this document constructs a robust scientific profile based on established principles of organic synthesis, spectroscopic analysis, and the known applications of analogous structures. We present a plausible and detailed synthetic pathway, predict its physicochemical and spectroscopic characteristics, and discuss its potential applications for researchers and drug development professionals. This guide serves as a foundational resource for the synthesis, characterization, and exploration of this promising compound.
Introduction
Pyridine and its derivatives are fundamental heterocyclic scaffolds that are integral to numerous pharmaceuticals, agrochemicals, and functional materials. The unique electronic properties of the pyridine ring, combined with the diverse functionalities that can be introduced at various positions, make these compounds a cornerstone of modern chemical research. 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde is a substituted nicotin-aldehyde, a class of compounds known for its role as a key intermediate in the synthesis of more complex molecules.[1][2] The introduction of a cyclopropylmethoxy group at the 6-position is of particular interest, as this moiety is known to enhance metabolic stability and binding affinity in various drug candidates. This guide will provide a detailed, albeit predictive, exploration of this compound.
Physicochemical and Spectroscopic Properties
The properties of 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde can be predicted based on its chemical structure and by drawing parallels with similar compounds.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C11H13NO2 |
| Molecular Weight | 191.23 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 75-85 °C |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Insoluble in water. |
| CAS Number | Not available |
Predicted Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of synthesized 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde. The following are the predicted key spectral features.
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¹H NMR (400 MHz, CDCl₃):
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Pyridine ring protons: Two singlets in the aromatic region, δ 8.5-8.8 ppm and δ 6.8-7.1 ppm.
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Methyl protons (CH₃): A singlet at δ 2.3-2.6 ppm.
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Cyclopropylmethoxy protons (OCH₂): A doublet at δ 4.1-4.4 ppm.
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Cyclopropyl methine proton (CH): A multiplet at δ 1.2-1.5 ppm.
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Cyclopropyl methylene protons (CH₂): Two multiplets in the range of δ 0.4-0.9 ppm.
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¹³C NMR (100 MHz, CDCl₃):
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Aldehyde carbonyl carbon (CHO): δ 190-195 ppm.[5]
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Pyridine ring carbons: Peaks in the range of δ 110-165 ppm.
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Methyl carbon (CH₃): δ 18-22 ppm.
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Cyclopropylmethoxy methylene carbon (OCH₂): δ 75-80 ppm.
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Cyclopropyl methine carbon (CH): δ 10-15 ppm.
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Cyclopropyl methylene carbons (CH₂): δ 3-8 ppm.
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-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
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Mass Spectrometry (MS):
-
Expected molecular ion peak (M⁺) at m/z = 191.
-
Common fragmentation patterns would involve the loss of the aldehyde group (CHO) and cleavage of the cyclopropylmethoxy side chain.
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Proposed Synthesis and Experimental Protocols
A plausible synthetic route to 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde involves a two-step process starting from a suitable precursor. The key is the formation of a 6-hydroxypyridine intermediate, followed by etherification.
Overall Synthetic Scheme
Caption: Proposed two-step synthesis of 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde.
Step 1: Synthesis of 6-Hydroxy-4-methylnicotinaldehyde (Intermediate)
The synthesis of this key intermediate can be accomplished through various routes reported for similar hydroxypyridine aldehydes.[7][8][9] A common strategy involves the construction of the pyridine ring from acyclic precursors or the modification of an existing pyridine derivative. For the purpose of this guide, we will assume the availability of this intermediate.
Step 2: Williamson Ether Synthesis of 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde
The Williamson ether synthesis is a reliable method for forming ethers from an alcohol (or phenol) and an alkyl halide.[10][11][12] In this case, the hydroxyl group of the pyridine ring acts as the nucleophile after deprotonation by a mild base.
Experimental Protocol:
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Reaction Setup: To a solution of 6-hydroxy-4-methylnicotinaldehyde (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq.).
-
Addition of Alkyl Halide: Add (bromomethyl)cyclopropane (1.2 eq.) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at 60-70 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde.[13][14]
Potential Applications and Research Directions
Nicotinic acid and its derivatives have a wide range of biological activities and applications.[15][16] The title compound, as a novel derivative, could be explored in several areas:
-
Medicinal Chemistry:
-
Nicotinic Acetylcholine Receptor (nAChR) Modulators: Nicotine and its analogs are known to interact with nAChRs, which are implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and ADHD.[17][18] The unique structural features of 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde make it a candidate for investigation as a selective nAChR modulator.
-
Enzyme Inhibition: Some nicotinic acid derivatives have shown inhibitory activity against enzymes like α-amylase and α-glucosidase, relevant to the treatment of type 2 diabetes.[19]
-
Anti-inflammatory and Analgesic Agents: The nicotinic acid scaffold is present in some compounds with anti-inflammatory and analgesic properties.[20]
-
-
Agrochemicals: Pyridine-based compounds are widely used as herbicides, insecticides, and fungicides. The novel substitution pattern of the title compound could lead to the discovery of new agrochemical agents.
-
Materials Science: Pyridine derivatives can be used as ligands in coordination chemistry and as building blocks for functional organic materials.
Safety and Handling
As a novel chemical entity, 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde should be handled with care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. The reagents used in its synthesis, particularly DMF and (bromomethyl)cyclopropane, have their own specific hazards and should be handled according to their Safety Data Sheets (SDS).
Conclusion
This technical guide provides a predictive yet scientifically grounded overview of 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde. By leveraging established chemical principles, a plausible synthetic route has been detailed, and its key physicochemical and spectroscopic properties have been predicted. The potential applications in medicinal chemistry and other fields highlight the promise of this novel compound. It is our hope that this guide will serve as a valuable resource for researchers embarking on the synthesis and exploration of this and other related pyridine derivatives.
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